

Application Note: Measuring the Effects of Spiroglumide on Gastric Emptying

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Compound of Interest

Compound Name: Spiroglumide

Cat. No.: B159829

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Introduction

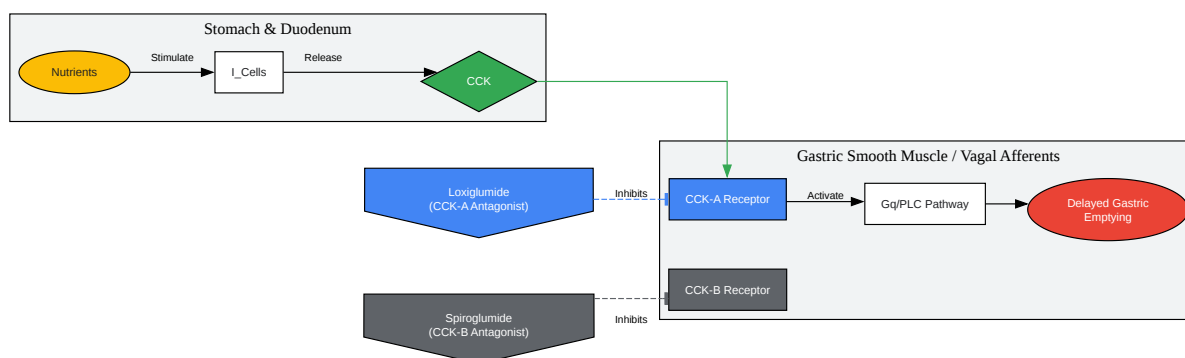
Spiroglumide is a potent and selective antagonist of the cholecystokinin B (CCK-B)/gastrin receptor. In contrast, the cholecystokinin A (CCK-A, or CCK1) receptor is known to be the primary mediator of cholecystokinin's effects on gastric motility. Cholecystokinin (CCK) is a peptide hormone released postprandially that, among other functions, delays gastric emptying to ensure adequate time for digestion and absorption of nutrients.^[1] This delay is primarily mediated through the activation of CCK-A receptors.^{[1][2]}

Given this mechanism, CCK-A receptor antagonists like loxiglumide and dexloxiglumide have been shown to accelerate gastric emptying.^{[3][4]} **Spiroglumide's** selectivity for the CCK-B receptor suggests it may not influence gastric emptying, a hypothesis supported by preclinical studies where it was found to be inactive against CCK-8-induced delays in gastric emptying in rats.

These application notes provide a framework and detailed protocols for researchers to investigate and confirm the receptor-selective effects of **Spiroglumide** on gastric emptying. The primary experimental approach described is the widely used phenol red meal assay in rodents, with gastric scintigraphy presented as an alternative, non-invasive method. A CCK-A antagonist is included as a positive control to validate the experimental model's responsiveness to CCK receptor modulation.

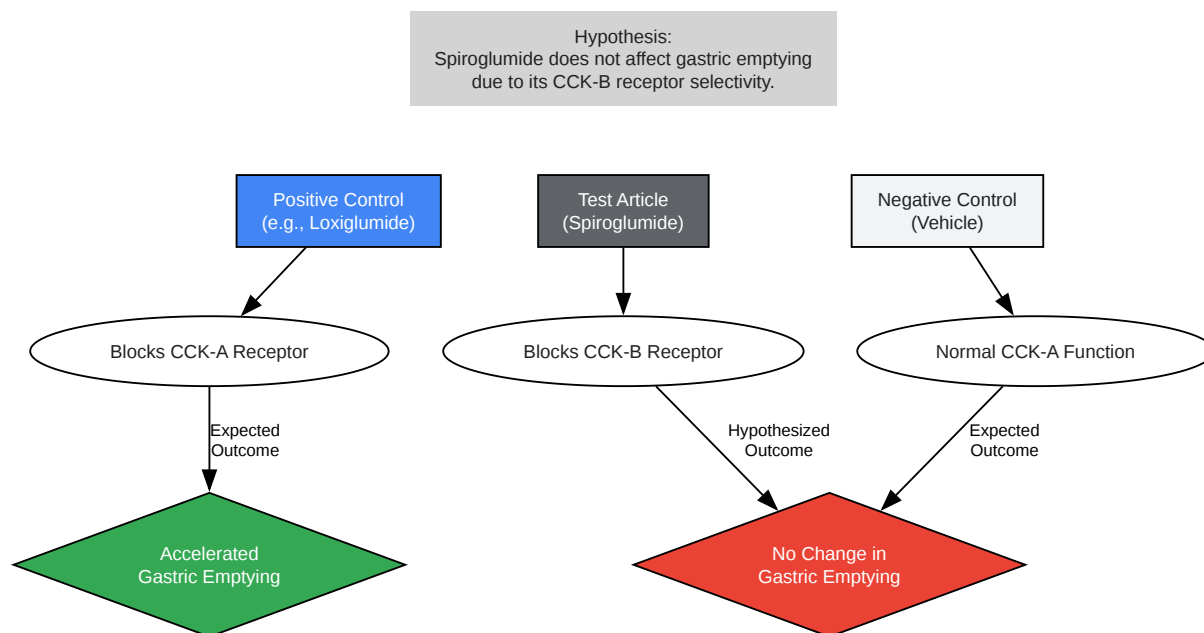
Signaling Pathways and Logic

The following diagrams illustrate the underlying biological pathway and the experimental logic for testing **Spiroglumide**.



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Caption: CCK-A receptor-mediated delay of gastric emptying.



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Caption: Logic of the experimental design for testing **Spiroglumide**.

Quantitative Data Summary

The following tables summarize data from preclinical and clinical studies on CCK antagonists, providing expected outcomes for experiments investigating **Spiroglumide**.

Table 1: Preclinical Data on CCK Antagonists and Gastric Emptying in Rats

Compound	Receptor Selectivity	Dose	Effect on CCK-8 Induced Gastric Emptying Delay	Reference
Dexloxiglumide	CCK-A Antagonist	ID ₅₀ : 1.14 mg/kg (i.v.)	Dose-dependent inhibition	
Spiroglumide	CCK-B Antagonist	Up to 30 mg/kg (i.v.)	Inactive	

| Proglumide | Non-selective CCK Antagonist | 150 mg/kg (i.p.) | 12.8% acceleration of liquid food emptying | |

Table 2: Clinical Data on Loxiglumide and Gastric Emptying in Humans

Parameter	Placebo	Loxiglumide	Percent Change	Reference
Gastric Half-Emptying Time (t _{1/2} , minutes)	115 ± 67	31 ± 22	~73% decrease	
Gastric Emptying Rate	Baseline	~40% acceleration	~40% increase	
Antral Contraction Frequency (contractions/min)	1.5 ± 2.9	2.9 ± 0.2	~93% increase	

| Antral Contraction Amplitude (%) | 27 ± 16 | 56 ± 22 | ~107% increase | |

Experimental Protocols

Protocol 1: Phenol Red Gastric Emptying Assay in Rodents

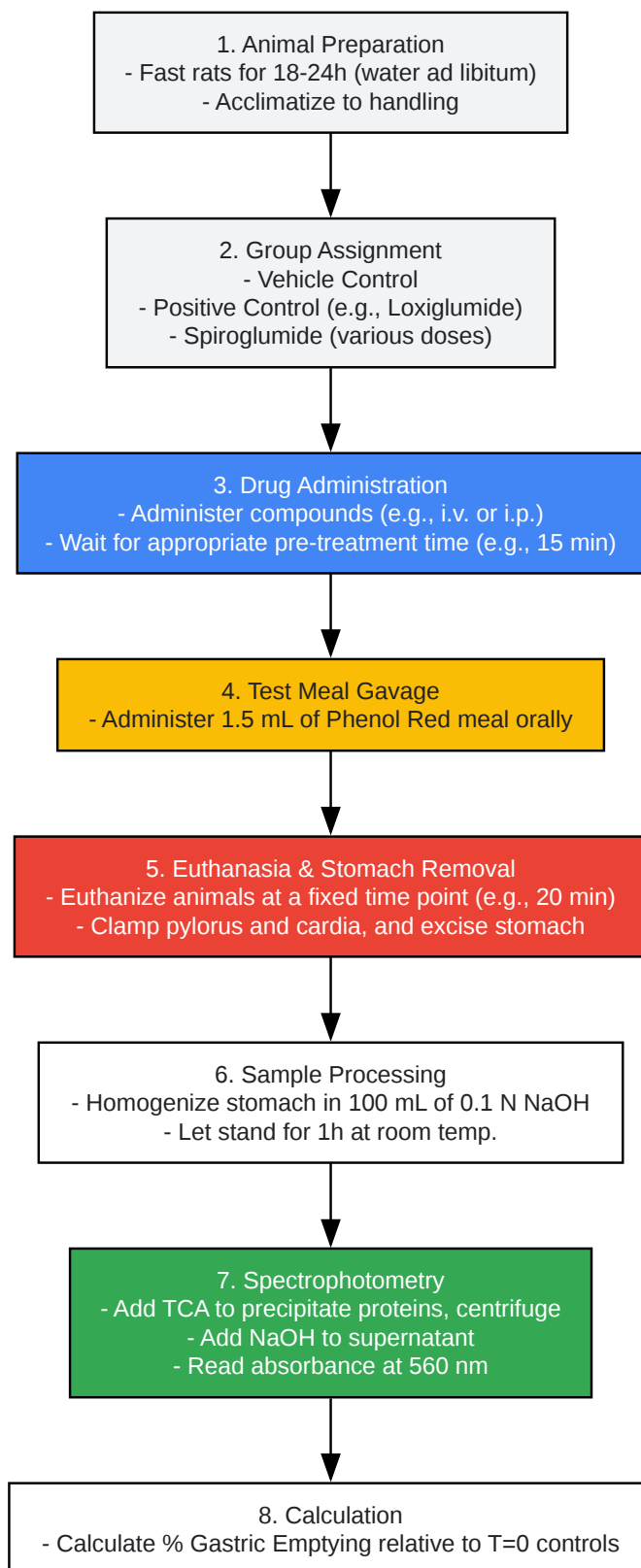
This protocol is adapted from methodologies used to assess gastric emptying of liquid meals in rats and is the method used in the key study demonstrating **Spiroglumide**'s lack of effect.

Objective: To quantify the rate of liquid gastric emptying following administration of **Spiroglumide**, a positive control (CCK-A antagonist), and a vehicle control.

Materials:

- Male Sprague-Dawley rats (200-250g)
- **Spiroglumide**
- Positive control (e.g., Dexloxiglumide or Loxiglumide)
- Vehicle (e.g., saline, 0.5% methylcellulose)
- Phenol Red (non-absorbable marker)
- Methylcellulose
- Sodium Hydroxide (NaOH), 0.1 N
- Trichloroacetic acid (TCA), 20%
- Spectrophotometer (560 nm)
- Oral gavage needles
- Stomach homogenization equipment

Experimental Workflow Diagram:



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Caption: Workflow for the Phenol Red gastric emptying assay.

Procedure:

- Animal Preparation: Fast rats for 18-24 hours prior to the experiment, with free access to water.
- Group Allocation: Randomly assign animals to experimental groups (n=6-8 per group):
 - Group 1: Vehicle Control
 - Group 2: Positive Control (e.g., Dexloxiglumide, 1-3 mg/kg, i.v.)
 - Group 3-5: **Spiroglumide** (e.g., 1, 10, 30 mg/kg, i.v.)
 - Group 6: T=0 Control (for standard curve)
- Test Meal Preparation: Prepare a solution of 0.05% phenol red in 1.5% methylcellulose.
- Drug Administration: Administer the vehicle, positive control, or **Spiroglumide** via the desired route (e.g., intravenous injection) 15 minutes before the test meal.
- Test Meal Administration: Administer 1.5 mL of the phenol red test meal via oral gavage to each animal.
- T=0 Control: Immediately after gavage, euthanize the T=0 control group to determine the initial amount of phenol red administered.
- Sample Collection: At a predetermined time point (e.g., 20 minutes) after test meal administration, euthanize the animals by cervical dislocation.
- Stomach Excision: Immediately clamp the pyloric and cardiac sphincters and carefully excise the stomach.
- Homogenization: Place the entire stomach into 100 mL of 0.1 N NaOH and homogenize until the tissue is fully dispersed.
- Color Development: Allow the homogenate to stand for 1 hour at room temperature for the color to develop.

- Protein Precipitation: Take a 5 mL aliquot of the homogenate and add 0.5 mL of 20% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 3000 rpm for 20 minutes.
- Spectrophotometry: To 1 mL of the supernatant, add 4 mL of 0.5 N NaOH. Read the absorbance of the resulting purple solution at 560 nm using a spectrophotometer.
- Calculation:
 - Determine the average absorbance from the T=0 control group.
 - Calculate the percentage of gastric emptying for each animal using the formula: % Gastric Emptying = $(1 - (\text{Absorbance of Test Animal} / \text{Average Absorbance of T=0 Group})) \times 100$

Protocol 2: Gastric Emptying Scintigraphy (Alternative Method)

Gastric scintigraphy is a non-invasive imaging technique considered the gold standard for measuring gastric emptying. It allows for sequential measurements in the same animal over time.

Objective: To non-invasively measure the rate of gastric emptying of a radiolabeled meal in conscious animals following treatment with **Spiroglumide**.

Materials:

- Mice or rats
- Dedicated animal pinhole gamma camera or SPECT system
- Test meal (e.g., liquid methylcellulose or solid baked egg yolk)
- Radiotracer (e.g., ^{99m}Tc -albumin colloid)
- **Spiroglumide**, positive control, vehicle

Procedure Summary:

- Animal Preparation: Fast animals overnight.

- Test Meal Preparation: Label the liquid or solid test meal with a suitable amount of ^{99m}Tc -colloid (e.g., 100 MBq/mL).
- Drug Administration: Administer **Spiroglumide**, positive control, or vehicle at the appropriate time before the meal.
- Meal Administration: Allow animals to voluntarily consume the meal or administer via gavage (0.1 mL for mice).
- Imaging: Place the conscious animal in a restrainer and acquire an initial image (T=0) using the gamma camera.
- Sequential Imaging: Acquire subsequent images at regular intervals (e.g., every 15-30 minutes) for up to 2-4 hours.
- Data Analysis:
 - Draw a region of interest (ROI) around the stomach in each image.
 - Correct the radioactive counts for decay.
 - Calculate the percentage of gastric retention at each time point relative to the T=0 counts.
 - Plot the retention data over time and calculate the gastric half-emptying time ($t_{1/2}$).

Conclusion

The provided protocols and reference data establish a clear methodology for evaluating the effects of **Spiroglumide** on gastric emptying. Based on its CCK-B selectivity and existing preclinical data, it is hypothesized that **Spiroglumide** will not significantly alter the rate of gastric emptying. The inclusion of a CCK-A antagonist as a positive control is critical to demonstrate that the experimental model is sensitive to the CCK-mediated regulation of gastric motility, thereby providing a robust validation for the observed lack of effect from **Spiroglumide**. This experimental design allows for a definitive conclusion regarding **Spiroglumide**'s role in gastric motility.

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